Dimebolin

概述

准备方法

合成路线和反应条件: 拉特皮丁的合成涉及多个步骤,从市售原料开始。关键步骤包括吲哚环体系的形成以及随后引入吡啶基和乙基的官能化。 反应条件通常涉及使用强酸或强碱、高温和特定的催化剂来促进所需产物的形成 .

工业生产方法: 拉特皮丁的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用连续流动反应器、用于精确控制反应条件的自动化系统以及结晶和色谱等纯化技术,以确保最终产物的高纯度和高产率 .

化学反应分析

Ruthenium-Catalyzed γ-Carbolinium Ion Formation

Ruthenium complexes (e.g., RuCl₃·nH₂O) facilitate stereoselective synthesis of γ-carbolines from ortho-substituted aryl azides .

Synthesis of Dimebolin :

-

Suzuki coupling : Biaryl formation via Pd-catalyzed coupling of bromoanilines.

-

Azidation and alkylation : Introduction of azide and methyl groups to pyridine nitrogen.

-

Ru-catalyzed amination : Formation of γ-carbolinium ion (91% yield).

-

Reduction : NaBH₄ reduction to yield this compound (48% yield from precursor) .

Mechanistic Studies

This compound’s interactions with molecular targets have been analyzed through in vitro assays and in vivo models.

Receptor Interactions

| Target | Activity | IC₅₀/ED₅₀ | Reference |

|---|---|---|---|

| NMDA receptor | Antagonist | 7.7–73 μM (in vitro) | |

| L-type Ca²⁺ channels | Inhibitor | 57 μM | |

| Acetylcholinesterase | Inhibitor | 42 μM | |

| Butyrylcholinesterase | Inhibitor | 7.9 μM |

Serotonergic Activity

This compound antagonizes 5-HT₆ receptors with high affinity (Ki = 26.0 ± 2.5 nM), potentially influencing short-term memory .

Neuroprotective Effects

| Model | Concentration | Outcome | Reference |

|---|---|---|---|

| HD transgenic mice (striatal cultures) | ≥50 μM | Protection against glutamate-induced apoptosis | |

| Cortical neuronal cultures | ≥10 μM | Inhibition of VGCC/NMDAR |

科学研究应用

Dimebolin, also known as Dimebon or Latrepirdine, was initially developed in Russia as an over-the-counter antihistamine for allergy treatment . Subsequent research explored its potential as a neuroprotective drug, particularly for Alzheimer's disease (AD) . this compound targets multiple pathways in the nervous system, including the inhibition of acetylcholinesterase .

Alzheimer's Disease

This compound has been investigated as a therapeutic agent for treating AD . It was selected for evaluation in an animal model of AD where cerebral cholinergic functions were impaired by injecting an intracerebroventricular toxin, ethylcholine aziridinium ion (AF64A), resulting in learning deficits . Systemic administration of this compound improved active avoidance conditioning in AF64A-injected rats, suggesting that this compound might be useful for treating cognitive disorders .

Several clinical trials have been conducted to evaluate this compound's efficacy in treating AD:

- CONCERT Study A phase III clinical research study was designed to evaluate whether this compound in combination with Aricept® (donepezil HCl) could improve cognition and daily living function in 1050 patients with mild-to-severe AD .

- Another clinical trial evaluated the safety and efficacy of this compound in patients with moderate-to-severe AD receiving existing background therapy with memantine .

- CONNECTION trial A large Phase III clinical trial of this compound in AD patients has been completed (NCT00838110). This trial was sponsored by Medivation and Pfizer and lasted 26 weeks. The CONNECTION trial was a multi-national, double-blind, placebo-controlled, safety and efficacy trial, involving 598 patients with mild-to-moderate AD, at 63 sites in North America, Europe, and South America .

Huntington's Disease

In addition to AD, this compound has also been developed for treating Huntington's disease (HD) . An earlier phase II study showed that this compound treatment led to a modest, but significant improvement in cognitive functions in HD patients as measured by the Mini Mental States Exam . A multinational phase III Huntington disease trial (the HORIZON Study) is in progress to test the safety and efficacy of this compound in HD patients . Using a transgenic fly model of Huntington’s disease, investigators demonstrated that feeding the flies with 100 μM of this compound partially reduced photoreceptor degeneration in this model .

Other neurological disorders

This compound's ability to interact with various receptors, such as 1B adrenergic receptors, histamine H1 receptors, and serotonin 5-HT6 receptors, suggests potential applications in other neurological disorders . Its high affinity for inhibiting serotonin 5-HT6 receptors is of particular interest, as these receptors are known targets for cognitive enhancement and have been considered as a target for AD treatment . An animal model evaluation confirmed this compound's ability to interact with 5-HT6 receptors in vivo and exert acute behavioral effects similar to the specific 5-HT6 receptor antagonist SB-399885 .

Diarrheal disease

作用机制

拉特皮丁通过多种机制发挥作用:

组胺受体拮抗作用: 它阻断 H1 组胺受体,这可能有助于其抗组胺作用。

线粒体功能: 拉特皮丁增强线粒体功能,这可能保护神经元免于退化。

钙离子内流: 它调节钙离子流入细胞,这会影响各种细胞过程。

相似化合物的比较

拉特皮丁与其他同类化合物进行比较,例如:

多奈哌齐: 一种乙酰胆碱酯酶抑制剂,用于治疗阿尔茨海默病。与拉特皮丁不同,多奈哌齐在临床试验中显示出持续的疗效。

美金刚: 一种 NMDA 受体拮抗剂,用于治疗阿尔茨海默病。美金刚的作用机制不同于拉特皮丁的多靶点方法。

独特性: 拉特皮丁的独特性在于其多靶点方法,影响各种细胞功能和通路,这使其有别于其他用于治疗神经退行性疾病的单靶点药物 .

生物活性

Dimebolin, also known as Dimebon, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). Initially developed as an antihistamine, its repurposing for cognitive enhancement has led to various studies investigating its biological activity and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its neuroprotective effects, interactions with neurotransmitter systems, and implications for clinical use.

Neuroprotective Effects:

this compound exhibits neuroprotective properties through several mechanisms:

-

NMDA Receptor Modulation:

- This compound acts on NMDA receptors, which are critical for synaptic plasticity and memory function. At lower concentrations, it enhances the activity of AMPA receptors, while at higher concentrations, it functions as an NMDA antagonist. The half-maximal inhibitory concentration (IC50) for NMDA receptor inhibition is approximately 10 μM .

- Calcium Homeostasis:

- Mitochondrial Function:

- Serotonergic Activity:

- Inhibition of Protein Aggregation:

Clinical Trials and Findings

This compound has undergone various clinical trials to assess its efficacy in treating Alzheimer's disease and other neurodegenerative conditions:

- Phase 2 Trials: Initial studies indicated significant cognitive improvements in patients with mild to moderate Alzheimer's disease when treated with this compound compared to placebo . Notably, a trial involving 183 patients reported a statistically significant benefit on cognitive assessments after 26 weeks of treatment .

- Phase 3 Trials: Subsequent Phase 3 trials have yielded mixed results. The CONNECTION trial involving 598 patients found no significant differences in cognitive outcomes between this compound and placebo groups after six months . Similarly, another Phase 3 study reported that neither primary nor secondary endpoints showed significant improvements with this compound treatment compared to placebo .

Controversies and Concerns

Despite initial promising results, later studies raised concerns regarding the long-term effects of this compound:

- Increased Beta-Amyloid Levels: Research from Mount Sinai suggested that this compound may increase beta-amyloid levels in the brain, which is associated with neuronal deterioration and plaque formation in Alzheimer's disease . This finding contradicts earlier hypotheses that this compound could reduce beta-amyloid accumulation.

- Side Effects: The most commonly reported side effect in trials was dry mouth; however, the implications of increased beta-amyloid production necessitate further investigation into the safety profile of this compound over extended use .

Summary of Clinical Findings

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 2 Trial | 183 AD patients | 26 weeks | Significant cognitive improvement noted |

| Phase 3 CONNECTION | 598 AD patients | 6 months | No significant difference from placebo |

| Phase 3 Other Trial | Various AD patients | Not specified | No significant change in primary/secondary outcomes |

| Ongoing Studies | Huntington's disease | Ongoing | Evaluating effects on cognitive function |

属性

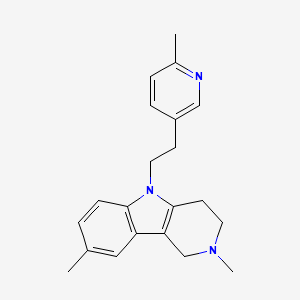

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODQFNWMXFMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189705 | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-73-8 | |

| Record name | Dimebon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latrepirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。